molecular formula C27H26N4O3 B3725389 2-[4-[[(E)-(4-methoxy-3-phenylmethoxyphenyl)methylideneamino]-methylamino]-6-methylpyrimidin-2-yl]phenol

2-[4-[[(E)-(4-methoxy-3-phenylmethoxyphenyl)methylideneamino]-methylamino]-6-methylpyrimidin-2-yl]phenol

Cat. No.: B3725389
M. Wt: 454.5 g/mol
InChI Key: WFZOCZYNJJRQPN-OGLMXYFKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-[[(E)-(4-methoxy-3-phenylmethoxyphenyl)methylideneamino]-methylamino]-6-methylpyrimidin-2-yl]phenol is a complex organic compound with a unique structure that includes methoxy, phenylmethoxy, and pyrimidinyl groups

Properties

IUPAC Name

2-[4-[[(E)-(4-methoxy-3-phenylmethoxyphenyl)methylideneamino]-methylamino]-6-methylpyrimidin-2-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O3/c1-19-15-26(30-27(29-19)22-11-7-8-12-23(22)32)31(2)28-17-21-13-14-24(33-3)25(16-21)34-18-20-9-5-4-6-10-20/h4-17,32H,18H2,1-3H3/b28-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFZOCZYNJJRQPN-OGLMXYFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC=CC=C2O)N(C)N=CC3=CC(=C(C=C3)OC)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)C2=CC=CC=C2O)N(C)/N=C/C3=CC(=C(C=C3)OC)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[[(E)-(4-methoxy-3-phenylmethoxyphenyl)methylideneamino]-methylamino]-6-methylpyrimidin-2-yl]phenol typically involves the reaction of phenol with 4-methoxybenzaldehyde under basic conditions to form an intermediate Schiff base. This intermediate is then reacted with 3-phenylmethoxybenzaldehyde and methylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic and methoxy groups.

    Reduction: Reduction reactions can occur at the imine (C=N) bond, converting it to an amine (C-N) bond.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, especially at the methoxy and phenylmethoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) and amines can be used under basic conditions.

Major Products

    Oxidation: Products may include quinones and other oxidized derivatives.

    Reduction: The major product is the corresponding amine.

    Substitution: Substituted phenols and anilines are common products.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of the STAT3 signaling pathway. STAT3 is a transcription factor involved in various cellular processes, including inflammation and cell proliferation. By inhibiting STAT3, the compound can reduce inflammation and potentially inhibit the growth of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-[[(E)-(4-methoxy-3-phenylmethoxyphenyl)methylideneamino]-methylamino]-6-methylpyrimidin-2-yl]phenol is unique due to its combination of methoxy, phenylmethoxy, and pyrimidinyl groups, which confer specific chemical properties and biological activities. Its ability to inhibit the STAT3 pathway distinguishes it from other similar compounds, making it a promising candidate for further research in medicinal chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-[[(E)-(4-methoxy-3-phenylmethoxyphenyl)methylideneamino]-methylamino]-6-methylpyrimidin-2-yl]phenol
Reactant of Route 2
Reactant of Route 2
2-[4-[[(E)-(4-methoxy-3-phenylmethoxyphenyl)methylideneamino]-methylamino]-6-methylpyrimidin-2-yl]phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.